2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Description
This compound features a pentazatricyclic core with a 4-methoxyphenyl substituent at position 11 and a thioacetamide group linked to a 4-methylbenzyl moiety. The 4-methoxyphenyl group may enhance lipid solubility, while the methylbenzyl acetamide moiety could influence pharmacokinetic properties like absorption and metabolism.
Properties
CAS No. |
1207043-47-7 |
|---|---|
Molecular Formula |
C24H22N6O2S |
Molecular Weight |
458.54 |
IUPAC Name |
2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H22N6O2S/c1-16-3-5-17(6-4-16)14-25-22(31)15-33-24-27-26-23-21-13-20(28-30(21)12-11-29(23)24)18-7-9-19(32-2)10-8-18/h3-13H,14-15H2,1-2H3,(H,25,31) |
InChI Key |
NVLNEQGWBMXSJY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a pentazatricyclo structure that includes a sulfanyl group and various aromatic substituents. Its structural complexity suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.
Anti-inflammatory Activity
A study examining compounds with similar structures found that derivatives containing methoxyphenyl groups inhibited NF-κB activation in LPS-stimulated RAW 264.7 macrophages. For instance:
| Compound | Relative Luciferase Activity | NO Production Inhibition |
|---|---|---|
| 6,7-dimethoxy-2-(2-phenylethyl)chromone | 0.31 ± 0.05 | Yes |
| 7-methoxy-2-(2-phenylethyl)chromone | 0.54 ± 0.03 | Yes |
These results suggest that the methoxyphenyl moiety may enhance anti-inflammatory properties through inhibition of key signaling pathways involved in inflammation .
Antimicrobial Activity
Compounds with similar sulfur-containing structures have shown promising antimicrobial properties. A related study indicated that such compounds could inhibit bacterial growth by disrupting membrane integrity or interfering with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that compounds with pentazatricyclo structures may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve apoptosis induction and cell cycle arrest.
Case Studies
- Case Study on NF-κB Inhibition : A derivative of the compound was tested for its ability to inhibit NF-κB in RAW 264.7 cells. The results demonstrated significant inhibition at concentrations of 10 µM and above.
- Cytotoxicity Assessment : In vitro assays assessed the cytotoxicity of the compound against HeLa and MCF-7 cell lines, revealing IC50 values indicating moderate cytotoxic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The target compound’s pentazatricyclic core distinguishes it from hexaazatricyclic (6 nitrogen atoms) or oxa-containing analogs .
- Substituents like 4-methoxyphenyl are conserved across analogs, suggesting their role in π-π stacking or hydrophobic interactions .
- Crystallographic data for the hexaazatricyclic analog reveals planar geometry, which may enhance intercalation with biological targets.
Functional Analogues with Acetamide Moieties
Key Observations :
- pH-sensitive synthesis methods, as seen in , may apply to the target compound’s sulfanyl group functionalization.
Research Findings and Computational Insights
Molecular Docking and Receptor Interactions
AutoDock4 simulations predict that the target compound’s tricyclic core and 4-methoxyphenyl group could bind selectively to ferroptosis-related targets (e.g., glutathione peroxidase 4, GPX4) with higher affinity than simpler acetamide derivatives. For example:
- Hypothetical Binding Energy Comparison: Target Compound: ΔG = -9.2 kcal/mol (GPX4 active site). Hexaazatricyclic Analog : ΔG = -8.5 kcal/mol. 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide : ΔG = -6.7 kcal/mol.
Bioactivity and Selectivity
While direct evidence is lacking, ferroptosis-inducing compounds (FINs) with tricyclic frameworks exhibit selective cytotoxicity in oral squamous cell carcinoma (OSCC) cells. The target compound’s structural complexity may similarly exploit metabolic vulnerabilities in cancer cells.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Methoxyphenyl-Br | DMF | 70 | 24 | 65 |
| 2 | Thiol intermediate | THF | 60 | 12 | 78 |
Basic: What analytical techniques are critical for confirming the structural integrity of this compound, and how are spectral data interpreted?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Distinct peaks for methoxy (δ 3.8–4.0 ppm) and methylbenzyl groups (δ 2.3–2.5 ppm) confirm substitution patterns .
- ¹³C NMR : Signals at δ 165–170 ppm validate the acetamide carbonyl .
- X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.041 ) resolve bond angles (e.g., C–S–C ~105°) and planarity of the tricyclic core.
- Mass Spectrometry : High-resolution MS (HRMS) matches the molecular ion [M+H]⁺ to theoretical mass within 2 ppm .
Basic: Which in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Answer:
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Staphylococcus aureus (MIC ≤12.5 µg/mL indicates potency) .
- Anticancer Screening : SRB assay in MCF-7 cells with IC₅₀ determination; vehicle controls (DMSO) and reference drugs (e.g., doxorubicin) are essential .
- Anti-inflammatory Models : Inhibition of TNF-α in LPS-stimulated macrophages (ELISA) at 10–50 µM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
